2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-methoxycyclohex-2-en-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki–Miyaura coupling: This reaction involves the coupling of the boron compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: It can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Major Products
Coupling products: Biaryl or vinyl-aryl compounds.
Oxidation products: Alcohols or ketones.
Scientific Research Applications
2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Used in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves:
Oxidative addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boron compound transfers its organic group to the palladium complex.
Reductive elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: Another cyclic compound used in organic synthesis.
Methylcyclohexene: A similar cyclic olefin used as a reagent.
Uniqueness
2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki–Miyaura coupling reactions, making it a preferred choice for forming carbon-carbon bonds in complex organic synthesis .
Properties
Molecular Formula |
C13H23BO3 |
---|---|
Molecular Weight |
238.13 g/mol |
IUPAC Name |
2-(6-methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h8,11H,6-7,9H2,1-5H3 |
InChI Key |
AOGRRUNFUHSELI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2OC |
Origin of Product |
United States |
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